3-(4-Fluorobenzoyl)-2-methylindolizine
Overview
Description
3-(4-Fluorobenzoyl)-2-methylindolizine is a chemical compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused ring system composed of a pyrrole ring and a pyridine ring. The presence of a 4-fluorobenzoyl group and a methyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(4-Fluorobenzoyl)-2-methylindolizine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2-methylindolizine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
3-(4-Fluorobenzoyl)-2-methylindolizine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-2-methylindolizine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
3-(4-Fluorobenzoyl)-2-methylindolizine can be compared with other similar compounds, such as:
3-(4-Chlorobenzoyl)-2-methylindolizine: Similar in structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
3-(4-Methylbenzoyl)-2-methylindolizine:
3-(4-Nitrobenzoyl)-2-methylindolizine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
(4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-11-10-14-4-2-3-9-18(14)15(11)16(19)12-5-7-13(17)8-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJNJLHVWJQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326841 | |
Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301860-36-6 | |
Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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